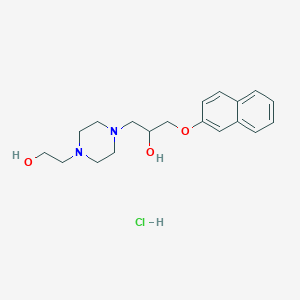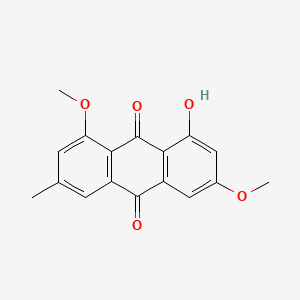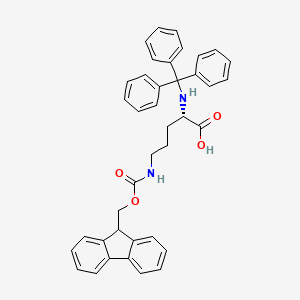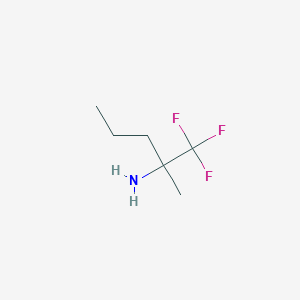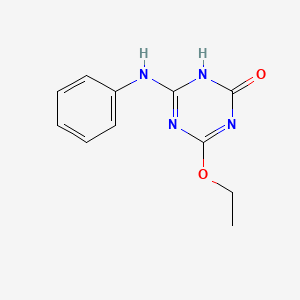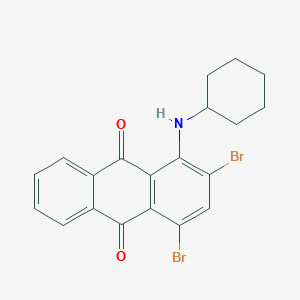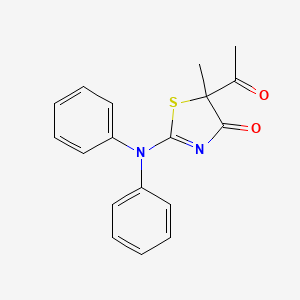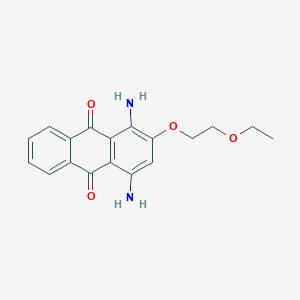
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione can be synthesized through the functionalization of 1,4-diaminoanthraquinoneThis can be achieved through nucleophilic substitution reactions using ethoxyethanol under controlled conditions .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the amino functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and alcohols are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different electrochemical and photophysical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in nonaqueous redox flow batteries due to its multiple electrochemically accessible oxidation states
Medicine: Investigated for its anticancer properties, particularly in targeting essential cellular proteins.
Industry: Used in the development of dyes and pigments with specific electrochemical properties
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione involves its redox properties. The compound can undergo reversible redox reactions, making it suitable for applications in energy storage systems like redox flow batteries. In biological systems, it can interact with cellular proteins and DNA, potentially inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: A parent compound with similar redox properties but lower solubility in organic solvents
2,6-Diaminoanthraquinone: Another derivative with different substitution patterns affecting its electrochemical behavior.
1,2-Diaminoanthracene-9,10-dione: Similar structure but different functional groups, leading to varied applications.
Uniqueness
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is unique due to its enhanced solubility in polar organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for use in advanced electrochemical systems and as a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
33304-49-3 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
1,4-diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-7-8-24-13-9-12(19)14-15(16(13)20)18(22)11-6-4-3-5-10(11)17(14)21/h3-6,9H,2,7-8,19-20H2,1H3 |
InChI-Schlüssel |
IVMIFPLZSYYWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


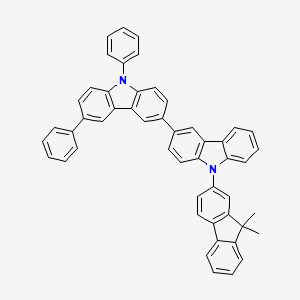
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)
